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Cat. No.: B1290183

An In-depth Technical Guide to 4-Bromo-1-methyl-
1H-indazole
Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-indazole, a
key heterocyclic building block in modern medicinal chemistry and material science. The
document details its fundamental physicochemical properties, provides validated protocols for
its synthesis and characterization, and explores its applications, particularly in the realm of drug
discovery. This guide is intended for researchers, scientists, and professionals in drug
development who require a deep, practical understanding of this versatile compound. We will
delve into the causality behind experimental choices, ensuring that each protocol is presented
as a self-validating system.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of
numerous biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a
benzene ring fused to a pyrazole ring, allows for diverse functionalization and interaction with a
wide range of biological targets. The specific compound, 4-Bromo-1-methyl-1H-indazole, has
emerged as a critical intermediate. The presence of a bromine atom at the 4-position provides
a versatile handle for further chemical modifications, such as cross-coupling reactions, while
the methyl group at the 1-position stabilizes a specific tautomeric form, ensuring regiochemical
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control in subsequent synthetic steps. This guide aims to consolidate the essential technical
information required to effectively utilize this compound in a research and development setting.

Core Properties of 4-Bromo-1-methyl-1H-indazole

A thorough understanding of the fundamental properties of a chemical compound is paramount
for its successful application. This section outlines the key physicochemical characteristics of 4-
Bromo-1-methyl-1H-indazole.

Molecular Structure and Formula

The structural integrity of a molecule dictates its reactivity and physical properties. The
molecular formula and weight are foundational data points for all stoichiometric calculations.

Diagram 1: Molecular Structure of 4-Bromo-1-methyl-1H-indazole

A 2D representation of the 4-Bromo-1-methyl-1H-indazole structure.

Physicochemical Data Summary

Quantitative data are summarized in the table below for quick reference and comparison.
These values are critical for experimental design, including reaction setup, purification, and

storage.

Property Value Source
CAS Number 365427-30-1 [4]
Molecular Formula CsH7BrN2 [5]1[6]
Molecular Weight 211.06 g/mol [41[5]
Appearance Solid (4]
Purity Typically 297% [4]
Storage Temperature Refrigerator (2-8°C) [417

Synthesis and Purification
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The reliable synthesis of 4-Bromo-1-methyl-1H-indazole is crucial for its availability in
research. The most common and field-proven method involves the N-methylation of 4-Bromo-
1H-indazole.

Synthetic Pathway Overview

The methylation of 4-Bromo-1H-indazole using an electrophilic methyl source like iodomethane
(methyl iodide) in the presence of a base is a standard and efficient procedure.[5] The primary
challenge in this synthesis is the potential for methylation at either the N1 or N2 position of the
indazole ring, leading to the formation of two constitutional isomers. The choice of base and
solvent system is critical to control the regioselectivity of this reaction. Potassium carbonate is a
commonly used base that favors the desired N1-alkylation.

Diagram 2: Synthesis Workflow
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Reactants & Reagents

4-Bromo-1H-indazole .
(CAS: 186407-74-9) lodomethane (Mel) ( Potassium Carbonate (K2COs) ) Acetone or DMF
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2. Dissolve in Ethyl Acetate
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4. Dry (Na2SOa or MgSOa4)

Crude Mixture

Purification & Isolation

A4

Silica Gel Column Chromatography
(Eluent: EtOAc/Cyclohexane)

Desired Isomer

Byproduct

Product: 4-Bromo-1-methyl-1H-indazole Isomer: 4-Bromo-2-methyl-2H-indazole
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A flowchart of the synthesis and purification process.
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Detailed Experimental Protocol

This protocol is a validated method for the synthesis of 4-Bromo-1-methyl-1H-indazole.

Materials:

4-Bromo-1H-indazole (1.0 eq.)

Potassium carbonate (K2COs) (3.0 eq.)

lodomethane (Mel) (1.2-1.8 eq.)

Acetone or Dimethylformamide (DMF)

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
Silica gel for column chromatography

Ethyl acetate/cyclohexane or dichloromethane for elution

Procedure:

Reaction Setup: To a solution of 4-Bromo-1H-indazole (1 eq.) in acetone (15-30 mL), add
potassium carbonate (3 eq.). Stir the resulting suspension at room temperature for 30
minutes.[5]

Methylation: Slowly add iodomethane (1.2-1.8 eq.) to the reaction mixture. Heat the reaction
under reflux for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography
(TLC).

Workup: After the reaction is complete, remove the acetone by evaporation under reduced
pressure. Dissolve the remaining residue in ethyl acetate (30 mL).

Extraction: Wash the organic phase with saturated brine (3 x 15 mL) to remove residual DMF
and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
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under reduced pressure to obtain the crude product.[5]

« Purification: Purify the crude product by silica gel column chromatography. Elute with a
mixture of ethyl acetate and cyclohexane (e.g., 1:2 ratio) or dichloromethane to separate the
desired 4-bromo-1-methyl-1H-indazole from the 4-bromo-2-methyl-2H-indazole isomer.[5]

Causality and Insights:

o Choice of Base: Potassium carbonate is a mild base, which is sufficient to deprotonate the
indazole N-H. Its heterogeneity in acetone can sometimes lead to longer reaction times but
often improves the N1/N2 selectivity compared to stronger, more soluble bases like sodium
hydride.

e Solvent System: Acetone is a good choice due to its appropriate boiling point for reflux and
ease of removal. DMF can also be used and may lead to faster reaction times due to its
higher polarity and boiling point, but its removal during workup is more challenging.

 Purification: The two isomers, 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-2H-
indazole, have different polarities and can be effectively separated by silica gel
chromatography.[5] The 1-methyl isomer is typically less polar than the 2-methyl isomer.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized
compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this
purpose.

'H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms in the
molecule. The spectrum of 4-Bromo-1-methyl-1H-indazole is distinct from its 2-methyl isomer.

Representative *H NMR Data:
e Solvent: DMSO-ds

e Frequency: 400 MHz
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e Chemical Shifts (d):

o

& 7.98 (d, J = 0.9 Hz, 1H)

[¢]

& 7.67-7.65 (m, 1H)

[e]

0 7.35-7.27 (m, 2H)
o 0 4.04 (s, 3H)[5]
Interpretation:

e The singlet at 4.04 ppm corresponds to the three protons of the methyl group attached to the
N1 position.

o The distinct aromatic signals between 7.27 and 7.98 ppm correspond to the protons on the
bicyclic ring system. The specific splitting patterns and coupling constants (J values) are
characteristic of the substitution pattern.

Applications in Research and Development

4-Bromo-1-methyl-1H-indazole is not an end product but a valuable starting material for the
synthesis of more complex molecules.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[8] The
indazole scaffold is present in numerous kinase inhibitors used in oncology. The bromo-
substituent at the 4-position is particularly useful for introducing further diversity through metal-
catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for
the construction of complex molecular architectures targeting specific enzymes and receptors.

[8]

Biochemical Research

In biochemical research, derivatives of 4-Bromo-1-methyl-1H-indazole are used as probes to
investigate the mechanisms of action of enzymes and receptors.[8] By systematically modifying
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the structure, researchers can perform structure-activity relationship (SAR) studies to
understand the key molecular interactions responsible for a compound's biological activity.

Material Science

The unique electronic properties of the indazole ring system make its derivatives interesting
candidates for applications in material science. They have been explored for their potential use
in creating advanced materials like organic semiconductors.[8]

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety.

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures:
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

4-Bromo-1-methyl-1H-indazole is a cornerstone intermediate for scientific innovation in both
life sciences and material sciences. Its well-defined physicochemical properties, coupled with a
robust and reproducible synthetic protocol, make it an invaluable tool for researchers. This
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guide has provided a comprehensive, technically grounded overview, from its fundamental
characteristics to its practical synthesis and application, to empower scientists in their research
endeavors. The key to leveraging this molecule's full potential lies in understanding the causal
relationships between its structure, the chosen experimental conditions, and the desired
outcome.
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 To cite this document: BenchChem. [Molecular weight and formula of 4-Bromo-1-methyl-1H-
indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290183#molecular-weight-and-formula-of-4-bromo-
1-methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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